![molecular formula C12H22N2O5 B1377379 Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate CAS No. 1096701-63-1](/img/structure/B1377379.png)
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate
Vue d'ensemble
Description
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate is a chemical compound with the molecular formula C12H22N2O5 and a molecular weight of 274.32 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its functional groups that allow for various chemical transformations .
Applications De Recherche Scientifique
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protected amine group.
Drug Development: Utilized in the synthesis of pharmaceutical compounds.
Bioconjugation: Employed in the modification of biomolecules for various applications.
Mécanisme D'action
Target of Action
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate is a complex compound with a specific target yet to be identified . The compound’s primary targets and their roles are currently under investigation.
Mode of Action
It is known that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that influence cellular function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. It is likely that the compound exerts its effects by modulating the activity of its target(s), leading to changes in cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors. These factors, which can include pH, temperature, and the presence of other molecules, can affect the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and esterases, which facilitate its hydrolysis into active metabolites. These interactions are essential for its function in biochemical pathways, where it acts as a substrate or inhibitor, depending on the context .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit proteases by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that excessive doses can cause cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and proteases, which facilitate its conversion into active metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential as a biochemical tool for studying metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function by bringing it into proximity with its target biomolecules. Understanding its subcellular distribution is essential for elucidating its biochemical roles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate typically involves the protection of amines using the tert-butoxycarbonyl (Boc) group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The protected amine is then reacted with ethyl glycinate to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane, to yield the free amine.
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for the removal of the Boc protecting group.
Sodium Hydroxide: Used in the initial protection of the amine and for hydrolysis reactions.
Major Products Formed
Free Amine: Formed upon removal of the Boc group.
Carboxylic Acid: Formed upon hydrolysis of the ester group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate: Contains a Boc-protected amine and an ester group.
This compound: Similar structure but with different protecting groups or functional groups.
Uniqueness
This compound is unique due to its combination of a Boc-protected amine and an ester group, which allows for versatile applications in organic synthesis and peptide chemistry .
Propriétés
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZHTZXJJVTBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride](/img/structure/B1377296.png)

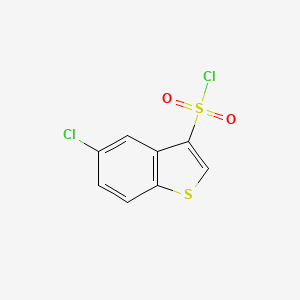
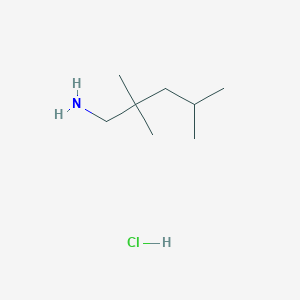
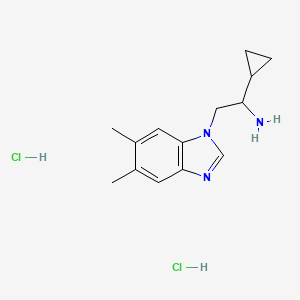
![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)
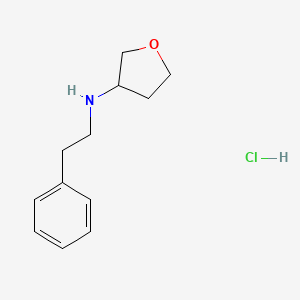
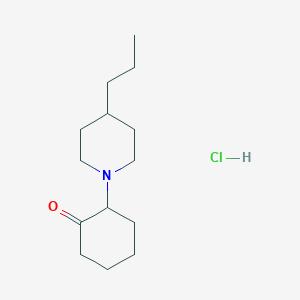
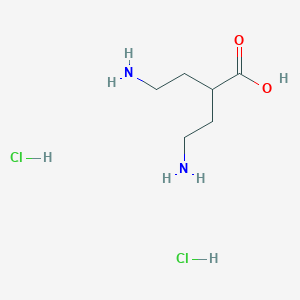
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)
![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)
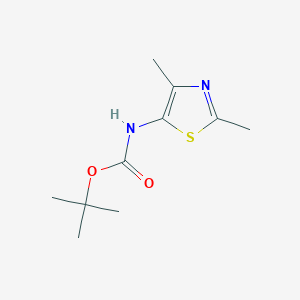
![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)

